molecular formula C13H27N3O2 B8601453 tert-Butyl (3-(4-aminopiperidin-1-yl)propyl)carbamate

tert-Butyl (3-(4-aminopiperidin-1-yl)propyl)carbamate

Cat. No. B8601453
M. Wt: 257.37 g/mol
InChI Key: MLYKOVHBECRDEV-UHFFFAOYSA-N
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Patent
US09023843B2

Procedure details

To a solution of [1-(3-tert-butoxycarbonylamino-propyl)-piperidin-4-yl]-carbamic acid benzyl ester (16.9 g, 43.2 mmol, 1 equiv) in ethanol (200 mL) at 23° C. was added palladium on carbon (2.25 g, 10 wt. %, wet, Degussa type). The reaction vessel was placed under an atmosphere of hydrogen (balloon) and stirred for 14 h. At this time tlc analysis indicated the reaction was incomplete, the mixture was filtered through a pad of Celite, washing with ethanol (100 mL). The resulting solution was treated with fresh palladium catalyst (2.25 g), then placed under an atmosphere of hydrogen (balloon) at 50° C. After 7 h tlc analysis indicates complete consumption of the starting material. The reaction mixture was cooled to 23° C., and then filtered through Celite, washing with ethanol (200 mL). The filtrate was concentrated to give 11.1 g (43.2 mmol, 100%) of the desired compound.
Name
[1-(3-tert-butoxycarbonylamino-propyl)-piperidin-4-yl]-carbamic acid benzyl ester
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:24]([O:23][C:21](=[O:22])[NH:20][CH2:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][CH:11]([NH2:10])[CH2:12][CH2:13]1)([CH3:27])([CH3:25])[CH3:26]

Inputs

Step One
Name
[1-(3-tert-butoxycarbonylamino-propyl)-piperidin-4-yl]-carbamic acid benzyl ester
Quantity
16.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CCN(CC1)CCCNC(=O)OC(C)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with ethanol (100 mL)
ADDITION
Type
ADDITION
Details
The resulting solution was treated with fresh palladium catalyst (2.25 g)
CUSTOM
Type
CUSTOM
Details
placed under an atmosphere of hydrogen (balloon) at 50° C
WAIT
Type
WAIT
Details
After 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing with ethanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN1CCC(CC1)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.2 mmol
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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